molecular formula C19H23N3O2 B2683678 (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone CAS No. 1207037-71-5

(5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

Cat. No.: B2683678
CAS No.: 1207037-71-5
M. Wt: 325.412
InChI Key: GOKPEGCPSYQTFV-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound featuring a cyclopropylisoxazole moiety linked to a dimethylphenyl-substituted piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the isoxazole ring or the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The aromatic ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may act on specific receptors or enzymes involved in neurological pathways, offering potential benefits for conditions such as anxiety, depression, and schizophrenia.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
  • (5-Phenylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
  • (5-Cyclopropylisoxazol-3-yl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for biological targets, potentially leading to different pharmacological profiles and therapeutic effects.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-3-4-14(2)17(11-13)21-7-9-22(10-8-21)19(23)16-12-18(24-20-16)15-5-6-15/h3-4,11-12,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKPEGCPSYQTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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